![molecular formula C10H13N3S B2814946 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione CAS No. 39263-68-8](/img/structure/B2814946.png)
5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione
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Overview
Description
“5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione” is a chemical compound with the molecular formula C10H13N3S . It has been studied for its potential use in the development of new antibiotics, particularly against multidrug-resistant bacteria .
Synthesis Analysis
This compound can be synthesized via a simple reaction between aldehydes and thiosemicarbazide . The reaction can be catalyzed by an acidic ionic liquid, which offers several advantages such as shorter reaction times, mild reaction conditions, easy workup, and wide substrate scope tolerance .Molecular Structure Analysis
The molecular structure of “this compound” has been confirmed by NMR, IR, and ESI–MS analysis .Physical And Chemical Properties Analysis
The physical form of “this compound” is solid .Scientific Research Applications
Oxidation and Synthesis Processes
- The compound undergoes oxidation with HgO or KMnO4 to form 2-phenylazo-2-propyl-isothiocyanate, which can then be converted into other compounds like O-alkyl-N-(2-phenylazo-2-propyl)-thiocarbamates and 3-substituted 1-(2-phenylazo-2-propyl)-thioureas (Schanlt, 1974).
- An efficient methodology for the synthesis of 1,2,4-triazolidine-3-thione using N,N-dimethylpyridine-4-amine (DMAP) has been developed, indicating the compound’s role in facilitating chemical reactions (Mali & Telvekar, 2017).
Structural and Supramolecular Studies
- Research on the molecular structures of related 1,2,4-triazole derivatives, including 5,5-dimethyl-4-phenyl-4,5-dihydro-3H-1,2,4-triazole-3-thione, has been conducted, providing insights into the compound's crystal structure and supramolecular assembly (Artime et al., 2018).
- The compound is involved in ring-chain tautomerism, a chemical phenomenon that affects its chemical structure and properties (Ershov et al., 2003).
Applications in Green Chemistry
- A green and sustainable route for synthesizing 5-aryl-4-phenyl-1,2,4-triazolidine-3-thiones has been developed, highlighting its role in eco-friendly chemical processes (Patil et al., 2020).
- The use of biomass rice husk derived activated carbon for catalyzing the synthesis of 5-aryl-1,2,4-triazolidine-3-thione derivatives under metal-free conditions demonstrates the compound's utility in sustainable synthesis techniques (Asatkar et al., 2020).
Photocyclization Reactions
- The compound participates in photocyclization reactions, forming Δ2-1,2,4-triazoline-5-thione derivatives via stable 1,2,4-triazolidine-5-thione intermediates, which is significant for understanding its photochemical behavior (Buscemi & Gruttadauria, 2000).
Novel Synthesis Strategies
- Novel multi-component approaches for the synthesis of 5-aryl-[1,2,4]triazolidine-3-thiones have been disclosed, showcasing the compound's versatility in chemical synthesis (Mane & Pore, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione is acetylcholinesterase (AChE) . AChE is a critical enzyme involved in neurotransmission, specifically in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine.
Mode of Action
This compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine at the synapse. The increased acetylcholine levels result in prolonged cholinergic effects.
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic pathway. The cholinergic pathway is responsible for transmitting signals in the nervous system through the neurotransmitter acetylcholine. By inhibiting AChE, this compound disrupts the normal functioning of the cholinergic pathway, leading to altered neurotransmission .
Result of Action
The inhibition of AChE by this compound leads to increased levels of acetylcholine in the synapse. This can result in prolonged muscle contraction and altered neurotransmission, which may have various physiological effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its interaction with AChE. Additionally, the presence of other molecules can influence the compound’s stability and efficacy .
properties
IUPAC Name |
5,5-dimethyl-2-phenyl-1,2,4-triazolidine-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-10(2)11-9(14)13(12-10)8-6-4-3-5-7-8/h3-7,12H,1-2H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGNHJAOYPHKHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(=S)N(N1)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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